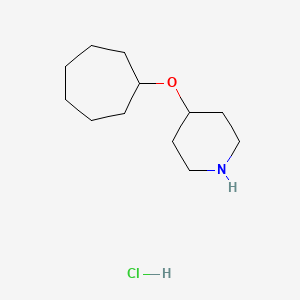

4-(Cycloheptyloxy)piperidine hydrochloride

Übersicht

Beschreibung

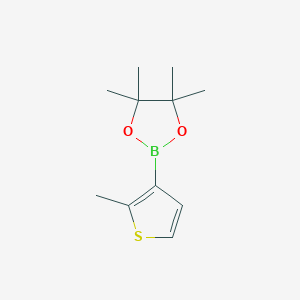

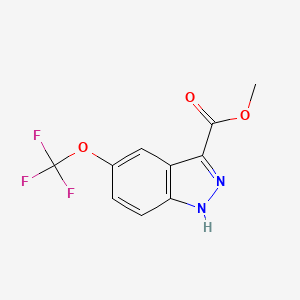

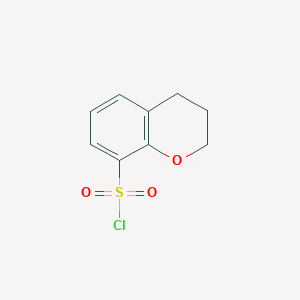

“4-(Cycloheptyloxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It can be viewed as a derivative of 4-piperidone, which is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .

Synthesis Analysis

The synthesis of piperidine derivatives like “4-(Cycloheptyloxy)piperidine hydrochloride” often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . For instance, the conjugate reduction of dihydropyridones has generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .Molecular Structure Analysis

The molecular structure of “4-(Cycloheptyloxy)piperidine hydrochloride” is based on the piperidine and 4-piperidone structures. Piperidine is a six-membered ring with five methylene bridges and one amine bridge . 4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH . The “4-(Cycloheptyloxy)” part of the compound indicates a cycloheptyl group attached to the piperidine ring via an ether linkage .Chemical Reactions Analysis

Piperidine derivatives, including “4-(Cycloheptyloxy)piperidine hydrochloride”, can undergo various chemical reactions. For instance, the conjugate reduction of dihydropyridones to various racemic or enantiopure 4-piperidones or indolizidinones can be achieved using zinc/acetic acid . Moreover, a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Wissenschaftliche Forschungsanwendungen

Drug Synthesis and Design

4-(Cycloheptyloxy)piperidine hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common feature in many medicinal molecules, contributing to a range of biological activities. Researchers utilize this compound in the design of new drugs, particularly for its potential role in creating more effective and targeted therapies .

Biological Activity Studies

The compound exhibits a range of biological activities, including potential antimicrobial and anticancer properties. Studies focus on understanding how the structure of 4-(Cycloheptyloxy)piperidine hydrochloride interacts with biological targets, which can lead to the development of new therapeutic agents .

Pharmacological Research

In pharmacology, 4-(Cycloheptyloxy)piperidine hydrochloride is used to explore its effects on various biological pathways. It may influence key receptors or enzymes within the body, making it a compound of interest for developing treatments for diseases like Alzheimer’s, cancer, and others .

Chemical Property Analysis

The chemical properties of 4-(Cycloheptyloxy)piperidine hydrochloride , such as solubility, stability, and reactivity, are studied to optimize its use in drug formulation and delivery. Understanding these properties helps in improving the efficacy and safety of the drugs developed using this compound .

Industrial Applications

Beyond pharmaceuticals, 4-(Cycloheptyloxy)piperidine hydrochloride may have applications in various industries, such as the manufacture of specialty chemicals or as a catalyst in certain chemical reactions. Its versatility makes it a subject of interest for industrial chemists .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Cycloheptyloxy)piperidine hydrochloride”, is an important task of modern organic chemistry .

Wirkmechanismus

Target of Action

For instance, pitolisant, a piperidine derivative, acts as an antagonist and inverse agonist at the histamine H3 receptor .

Mode of Action

For example, pitolisant blocks histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain .

Biochemical Pathways

Piperidine derivatives have been reported to influence several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .

Result of Action

Piperidine derivatives have been reported to have therapeutic potential against various types of cancers .

Eigenschaften

IUPAC Name |

4-cycloheptyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVHELDHMCJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)